molecular formula C21H17N3O3S2 B2763777 N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 941966-32-1

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2763777
CAS No.: 941966-32-1
M. Wt: 423.51
InChI Key: MGZDWMQVJOSZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a small molecule research chemical with the molecular formula C21H17N3O3S2 and a molecular weight of 423.51 g/mol . This compound is a member of the benzothiazole-based N-(phenylsulfonyl)amides family, which has been identified as a novel class of potent PPARα (Peroxisome Proliferator-Activated Receptor Alpha) antagonists . The discovery of such antagonists serves as a critical tool for elucidating the complex biological roles of this nuclear receptor. In research settings, this compound has shown an inhibitory effect on PPARα activation, with studies indicating that related compounds in this class can exhibit a dose-dependent antagonistic profile, countering the agonistic effects of molecules like GW7647 . Some analogs also demonstrate an inhibitory effect on CPT1A (Carnitine Palmitoyltransferase 1A) pattern expression, suggesting a role in modulating fatty acid metabolism pathways . The benzothiazole scaffold is of significant interest in medicinal chemistry, appearing in compounds investigated for various biological activities . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound for probing PPARα-related biological mechanisms, exploring metabolic pathways, and other advanced in vitro applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-20-19(13-16)22-14-28-20/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDWMQVJOSZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring followed by the introduction of the benzamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides or benzothiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:
Research indicates that N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide exhibits significant antimicrobial properties. Its mechanism of action is primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to bacteriostatic effects. This makes it a candidate for developing new antibiotics.

2. Anticancer Properties:
The compound has shown promise in anticancer research. Studies suggest that it may inhibit cancer cell proliferation by targeting specific receptors or pathways involved in tumor growth. The potential for synergistic effects when combined with other therapeutic agents further enhances its applicability in cancer treatment.

3. Synergistic Effects with Other Drugs:
this compound has been investigated for its ability to enhance the efficacy of existing antibiotics when used in combination therapies. This property could lead to more effective treatment regimens for resistant bacterial strains.

Research Methodologies

The synthesis of this compound typically involves multi-step organic reactions, often employing advanced techniques such as chromatography for purification to ensure high yield and purity. Biological assays are conducted to assess its antimicrobial and anticancer activities, utilizing various cell lines and microbial strains.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations
  • Benzothiazole vs. Oxadiazole/Thiadiazole: The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) () replaces the benzothiazole with an oxadiazole ring. The thiadiazole-containing compound 5i () includes a 1,3,4-thiadiazole ring, which enhances electron-withdrawing effects compared to benzothiazole, possibly altering binding affinity in kinase inhibition .
Sulfamoyl Group Substituents
  • Methyl(Phenyl)Sulfamoyl vs. Benzyl(Methyl)Sulfamoyl: LMM5 () features a benzyl(methyl)sulfamoyl group, introducing greater steric bulk than the methyl(phenyl) variant in the target compound. This may reduce membrane permeability but improve selectivity for hydrophobic binding pockets . Metolazone and Bumetanide () are clinical diuretics with sulfamoyl groups but lack heterocyclic rings.
Benzamide Linker Modifications
Antifungal and Antimicrobial Potential
  • LMM5 () was tested against fungal strains, suggesting that sulfamoyl-benzamide hybrids may disrupt fungal membrane integrity or enzyme function.
  • Compounds in with pyridinyl and indazolyl substituents demonstrate anti-tubercular activity, implying that the target compound’s sulfamoyl group may synergize with benzothiazole for microbial target inhibition .
Enzyme Inhibition and Selectivity
  • The sulfamoyl group in diuretics like Bumetanide () inhibits carbonic anhydrase, while the benzothiazole in the target compound may redirect selectivity toward kinases or proteases due to its planar aromatic system .
  • Fluorine-substituted analogues (e.g., compound 5i , ) show enhanced metabolic stability, a feature absent in the target compound, which may necessitate structural optimization for in vivo efficacy .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(1,3-Benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide Benzothiazole + Benzamide Methyl(phenyl)sulfamoyl Hypothesized kinase inhibition -
LMM5 Oxadiazole + Benzamide Benzyl(methyl)sulfamoyl Antifungal
5i () Thiadiazole + Benzamide Fluorophenethyl, methoxypyridinyl PI3Kα inhibition
Metolazone Simple sulfamoyl Chlorophenyl, aminobenzamide Diuretic
Z2 () Indazole + Benzamide Pyridinylvinyl, methylthio Anti-tubercular

Biological Activity

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure

The compound this compound features a benzothiazole moiety linked to a sulfamoyl group and an amide functional group. This structural configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Inhibition Zones

A study evaluated the antimicrobial activity of several benzothiazole derivatives, reporting the following zones of inhibition (in mm) against different bacterial strains:

CompoundConcentration (mM)E. coliS. aureusB. subtilisS. epidermidis
1889610.5
27.58-7-
37----

These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and S. aureus .

Antitumor Activity

The potential antitumor effects of this compound have also been investigated. Research suggests that benzothiazole derivatives can inhibit key cancer-related pathways.

Case Study: Inhibition of Kv1.3 Channels

A series of benzothiazole derivatives were tested for their inhibitory activity against Kv1.3 potassium channels, which are implicated in cancer cell proliferation. One study found that certain analogs demonstrated comparable potency to known inhibitors, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications to the benzothiazole and sulfamoyl groups can significantly influence their pharmacological properties.

Key Findings from SAR Studies

  • Substituent Effects : Variations in substituents on the phenyl ring can enhance or diminish biological activity.
  • Linker Length : The length and nature of the linker between the benzothiazole and sulfamoyl groups play a critical role in activity modulation.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzothiazole and sulfamoyl groups. Aromatic protons in the 7.0–8.5 ppm range validate substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<0.5% required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (C₂₁H₁₈N₃O₃S₂) and rules out side products .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Basic Research Question

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase or kinase targets) using fluorometric or spectrophotometric methods. For example, fluorescence polarization assays quantify binding affinity .
  • Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., MCF7, PC-3) assess antiproliferative activity at 10–100 µM concentrations .
  • Molecular docking : Preliminary virtual screening (e.g., AutoDock Vina) predicts binding modes to prioritize targets .

How do crystallographic studies (e.g., SHELX refinement) contribute to understanding conformation and intermolecular interactions?

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolves the compound’s torsion angles and planarity. For example, the dihedral angle between benzothiazole and benzamide planes (~15°) impacts π-π stacking .
  • Hydrogen-bonding networks : N—H⋯O/N interactions (2.8–3.2 Å) stabilize crystal packing, critical for solubility predictions .
  • SHELX refinement : SHELXL refines anisotropic displacement parameters, while SHELXD/SHELXE resolve twinning or disorder in challenging crystals .

How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Advanced Research Question

  • Free-energy perturbation (FEP) : Quantifies binding energy discrepancies caused by solvation effects or protein flexibility .
  • Surface plasmon resonance (SPR) : Validates docking-predicted KD values by measuring real-time binding kinetics .
  • Metadynamics simulations : Identifies alternative binding poses missed in rigid docking, especially for flexible sulfamoyl groups .

What structure-activity relationship (SAR) insights can be derived from modifying the benzothiazole or sulfamoyl moieties?

Advanced Research Question

  • Benzothiazole substitution : Electron-withdrawing groups (e.g., Cl at position 5) enhance enzymatic inhibition (e.g., 10-fold lower IC₅₀ for carbonic anhydrase IX) .
  • Sulfamoyl modifications : Replacing methyl(phenyl) with pyrrolidine increases solubility (logP reduction from 3.2 to 2.1) but reduces membrane permeability .
  • Benzamide para-substitution : Bulky groups (e.g., naphthyl) improve selectivity for hydrophobic enzyme pockets but may introduce steric clashes .

What methodologies elucidate the compound’s mechanism of action via molecular docking and dynamics?

Advanced Research Question

  • Ensemble docking : Accounts for protein conformational changes using multiple receptor structures from MD simulations .
  • Binding free energy calculations : MM/GBSA or MM/PBSA quantifies contributions of van der Waals and electrostatic interactions .
  • WaterMap analysis : Identifies displacement of high-energy water molecules in binding sites, critical for sulfamoyl-group interactions .

How can ADMET and in silico modeling optimize pharmacokinetic properties?

Advanced Research Question

  • ADMET prediction : SwissADME or ADMETLab2.0 estimates bioavailability (%F >50 requires logP <5, PSA <140 Ų) .
  • CYP450 inhibition assays : Microsomal stability tests (e.g., human liver microsomes) identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
  • Protonation state tuning : Adjusting sulfamoyl pKa (e.g., via substituents) enhances blood-brain barrier penetration for CNS targets .

What analytical strategies address solubility challenges in formulation?

Advanced Research Question

  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility (e.g., 2-fold increase in phosphate buffer) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in in vivo models .
  • Salt formation : Mesylate or hydrochloride salts stabilize the compound in polar solvents (e.g., DMSO/water mixtures) .

How does this compound compare structurally and functionally to its closest analogs?

Advanced Research Question

  • Analog: N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide : Higher solubility but lower logD (2.8 vs. 3.5) reduces cell permeability .
  • Analog: ABT-199 (Venetoclax) : Both target BCL-2, but the sulfamoyl group in the studied compound may reduce off-target effects on BCL-xL .
  • Analog: Nitazoxanide derivatives : The benzothiazole core shows broader antiparasitic activity but weaker kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.